CRTH2 (DP₂) Receptor Binding Affinity: Pyrazine vs. Pyridine Analog Comparison
The 2-oxo-2H-chromene-3-carboxamide chemotype was developed as CRTH2 (DP₂) modulators in patent WO2007144625 [1]. Within this patent family, compounds featuring pyrazine-containing side chains demonstrated CRTH2 binding activity, while pyridine analogs exhibited quantitatively different binding. Although the exact Ki for 1396766-42-9 is not publicly disclosed in peer-reviewed literature, the patent establishes that heteroaryl substitution (pyrazinyl vs. pyridyl) directly modulates CRTH2 affinity [1]. A related pyridine-substituted chromene-3-carboxamide (BDBM50384476, CHEMBL2036217) showed Ki = 85 nM against human CRTH2, while the pyrazine-substituted series, to which 1396766-42-9 belongs, was prioritized for further profiling, suggesting differentiated binding kinetics or selectivity [1].
| Evidence Dimension | CRTH2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed (patented pyrazine-substituted class) |
| Comparator Or Baseline | Pyridine analog (BDBM50384476): Ki = 85 nM against human CRTH2 [1] |
| Quantified Difference | Not directly quantifiable; patent structure-activity relationship indicates heteroaryl-dependent modulation |
| Conditions | Human CRTH2 receptor expressed in CHO cells, [3H]PGD2 displacement assay [1] |
Why This Matters
Procurement of the pyrazine-specific analog ensures fidelity to the CRTH2-targeting chemotype under active development, rather than the pyridine-substituted series which may engage distinct off-target profiles.
- [1] Hynd G, et al. 2-Oxo-2H-chromene compounds. WO2007144625A1, 2007. View Source
